![molecular formula C27H42ClN5O4 B608071 Imarikiren hydrochloride CAS No. 1202269-24-6](/img/structure/B608071.png)
Imarikiren hydrochloride
Vue d'ensemble
Description
Imarikiren hydrochloride (also known as SCO-272 or TAK-272) is a novel, long-acting direct renin inhibitor . It has shown excellent pharmacokinetic profiles in humans and has been effective in the treatment of hypertension, kidney diseases, and heart failure in preclinical studies . It is currently under clinical development for the treatment of diabetic nephropathy .
Molecular Structure Analysis
Imarikiren has a molecular formula of C27H41N5O4 . Its exact mass is 499.315857 Da and its average mass is 499.646 Da . More detailed structural information or a visual representation of the molecule is not provided in the available sources.Applications De Recherche Scientifique
Pharmacokinetics, Pharmacodynamics, and Safety : A Phase I study revealed that single oral administration of Imarikiren in healthy Japanese male subjects was safe and well-tolerated. It showed a linear relationship between dose and plasma concentration, with rapid and lasting inhibition of plasma renin activity up to 24 hours across all doses (Matsuno et al., 2018).
Evaluation in Different Age Groups : Another Phase I study evaluated the safety and pharmacokinetics/pharmacodynamics of Imarikiren in both nonelderly (aged 20-45 years) and elderly (aged 65-85 years) healthy Japanese male subjects. It was found to be safe and well-tolerated in both groups, with no drug accumulation observed during a 7-day treatment period. The inhibition of plasma renin activity was strong and sustained in both groups (Matsuno et al., 2018).
Impact on Renal or Hepatic Impairment : Research on subjects with renal or hepatic impairment showed that these conditions had limited changes on the pharmacokinetics of Imarikiren. The study concluded that Imarikiren was safe and well-tolerated regardless of the severity of renal or hepatic impairment (Shimasaki et al., 2018).
Efficacy in Type 2 Diabetes and Microalbuminuria : A randomized, controlled trial evaluated the efficacy and safety of Imarikiren in patients with type 2 diabetes mellitus and microalbuminuria. The results showed dose-dependent improvement in albuminuria compared to placebo, indicating its potential as a treatment for diabetic nephropathy (Ito et al., 2019).
Comparative Analysis with Other RAAS Therapies : A quantitative systems pharmacology modeling study benchmarked the renin suppression and blood pressure regulation of Imarikiren compared to other renin-angiotensin-aldosterone system (RAAS) therapies. This study suggested that low doses of Imarikiren are comparable to current RAAS therapies, and higher doses may be equivalent to existing dual-RAAS combinations (Gebremichael et al., 2018).
Safety And Hazards
Imarikiren hydrochloride has been found to be safe and well-tolerated in clinical trials . In a study evaluating the pharmacokinetics and safety of a single oral dose of Imarikiren in subjects with renal or hepatic impairment, no deaths or serious adverse events were observed . All adverse events were mild or moderate in intensity .
Orientations Futures
The findings from clinical trials suggest that further clinical development of a once-daily Imarikiren regimen is warranted . The drug has shown promise in the treatment of hypertension, kidney diseases, and heart failure, and its efficacy is being investigated not only in acute treatment of hypertensive emergencies and acute heart failure, but also for blood pressure control and cardioprotection during dialysis .
Propriétés
IUPAC Name |
1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-carbonyl)piperidin-3-yl]benzimidazole-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O4.ClH/c1-20(2)19-32(22-16-21(17-28-18-22)26(33)30-11-14-36-15-12-30)27(34)25-29-23-8-4-5-9-24(23)31(25)10-6-7-13-35-3;/h4-5,8-9,20-22,28H,6-7,10-19H2,1-3H3;1H/t21-,22+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXOYQIZZIWCHH-NSLUPJTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CC(CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN([C@H]1C[C@H](CNC1)C(=O)N2CCOCC2)C(=O)C3=NC4=CC=CC=C4N3CCCCOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2-carboxamide, 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-((3S,5R)-5-(4-morpholinylcarbonyl)-3-piperidinyl)-, hydrochloride (1:1) | |
CAS RN |
1202269-24-6 | |
Record name | TAK-272 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202269246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | IMARIKIREN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NE31CW68S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.